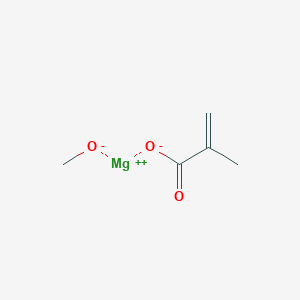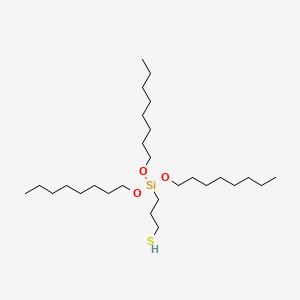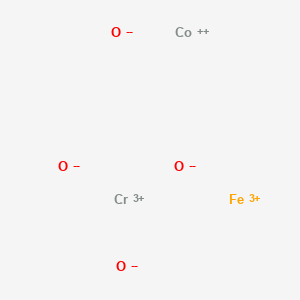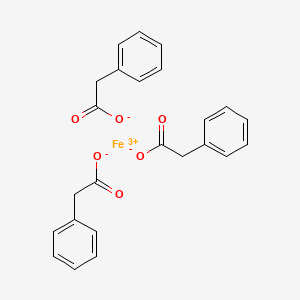
Iron tris(phenylacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .
Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iron tris(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and potentially altering the coordination environment.
Reduction: Similarly, the iron center can be reduced, which may affect the stability and reactivity of the compound.
Substitution: The phenylacetate ligands can be substituted with other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction could yield iron(II) complexes. Substitution reactions result in new iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron tris(phenylacetate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and polymerization reactions.
Biology: The compound’s potential as a model for studying iron-containing enzymes and its interactions with biological molecules are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other iron-containing compounds.
Wirkmechanismus
The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Iron tris(acetylacetonate): This compound is similar in structure but has acetylacetonate ligands instead of phenylacetate.
Iron tris(1,10-phenanthroline): This complex has 1,10-phenanthroline ligands and is used in electrochemical studies and as a redox catalyst.
Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands
Eigenschaften
CAS-Nummer |
84522-39-4 |
|---|---|
Molekularformel |
C24H21FeO6 |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
iron(3+);2-phenylacetate |
InChI |
InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
FYYIAFRCOODGSA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


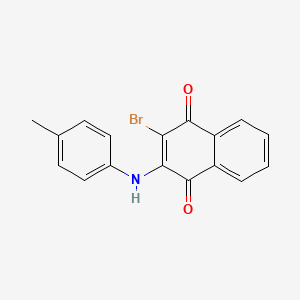
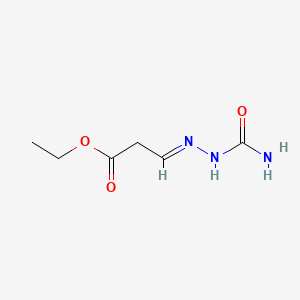
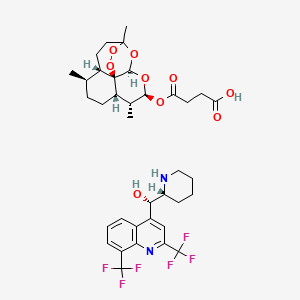
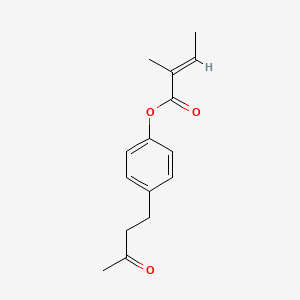
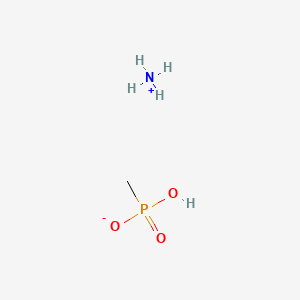
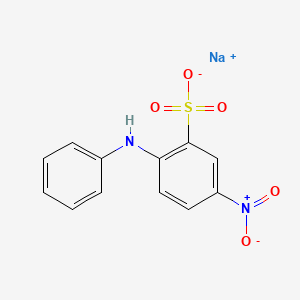
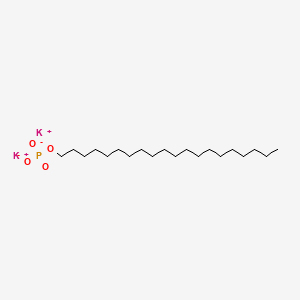

![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
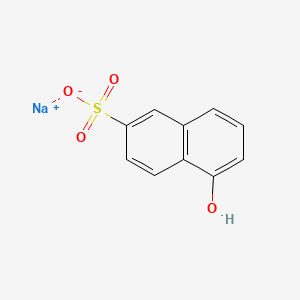
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
